Glycyl-L-phenylalanine 2-naphthylamide

Enzyme Kinetics Cathepsin C Substrate Affinity

Cathepsin C substrates are not interchangeable: Gly-Arg-2NA vs Gly-Phe-2NA shifts Km from 0.1 to 0.17 mM, with >20-fold activity variation. GPN (CAS 21438-66-4) provides a validated solution. • Chromogenic cathepsin C substrate: releases 2-naphthylamine for fluorometric (ex 330-350 nm) or colorimetric quantitation • Selective lysosomal disruptor: enzyme-dependent hydrolysis ensures organelle specificity vs osmotic agents (e.g., LLOMe) • ≥98% purity; DMSO soluble (69-125 mg/mL); ambient shipping

Molecular Formula C21H21N3O2
Molecular Weight 347.4 g/mol
CAS No. 21438-66-4
Cat. No. B041663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-L-phenylalanine 2-naphthylamide
CAS21438-66-4
SynonymsGlycyl-N-2-naphthalenyl-L-phenylalaninamide;  α-(2-Aminoacetamido)-N-2-naphthyl-L- hydrocinnamamide;  L-Glycylphenyl-N-2-naphthyl;  Glycyl-L-phenylalanine-β-naphthylamide
Molecular FormulaC21H21N3O2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN
InChIInChI=1S/C21H21N3O2/c22-14-20(25)24-19(12-15-6-2-1-3-7-15)21(26)23-18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13,19H,12,14,22H2,(H,23,26)(H,24,25)/t19-/m0/s1
InChIKeyYABDXPBHLDPMOA-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Gly-Phe-2-naphthylamide: Cathepsin C Substrate Overview


Glycyl-L-phenylalanine 2-naphthylamide (Gly-Phe-2-naphthylamide, GPN, CAS 21438-66-4) is an N-(2-naphthyl)carboxamide obtained by condensation of the carboxy group of glycyl-L-phenylalanine with the amino group of 2-naphthylamine [1]. It is a chromogenic dipeptide substrate for the lysosomal cysteine protease cathepsin C (dipeptidyl peptidase I, EC 3.4.14.1) [2]. Upon enzymatic hydrolysis, it releases fluorescent 2-naphthylamine, enabling quantitation of cathepsin C activity . This compound is also reported to inhibit the cathepsin-dependent activation of caspase-8 and can selectively disrupt lysosomes through intralysosomal hydrolysis, making it a tool for lysosomal membrane permeability studies [3].

Gly-Phe-2-naphthylamide Specificity in Cathepsin C Assays


Generic substitution of dipeptidyl naphthylamide substrates is not viable because cathepsin C exhibits distinct substrate specificity governed by the dipeptide sequence. The enzyme's active site accommodates the N-terminal dipeptide, with binding affinity and turnover rates varying significantly based on the amino acid composition [1]. Substituting Gly-Phe-2-naphthylamide with Gly-Arg-2-naphthylamide alters the Km (0.17 mM vs. 0.1 mM) [2], while different dipeptidyl-2-naphthylamides show >20-fold variation in relative activity with related enzymes like CaDPP III (Gly-Phe-2NA: 8.7%; Gly-Arg-2NA: 167.1%) [3]. These quantitative differences preclude direct interchangeability in assays requiring consistent kinetic parameters or in lysosomal disruption studies where hydrolysis rates directly affect membrane permeabilization kinetics [4].

Gly-Phe-2-naphthylamide Evidence Summary


Cathepsin C Substrate Binding Affinity

Gly-Phe-2-naphthylamide exhibits a Michaelis constant (Km) of 0.17 mM for rat cathepsin C, as reported by McDonald et al. (1969) [1]. This value is intermediate between Gly-Arg-2-naphthylamide (Km = 0.1 mM, same enzyme source) [1] and Gly-Phe-2-(4-methoxy)naphthylamide (Km = 0.075 mM for human cathepsin C) [1]. The 1.7-fold higher Km relative to Gly-Arg-2-naphthylamide indicates a moderately lower binding affinity for cathepsin C.

Enzyme Kinetics Cathepsin C Substrate Affinity

Cathepsin-Dependent Caspase-8 Inhibition

Gly-Phe-β-naphthylamide inhibits the cathepsin-dependent activation of caspase-8 . This dual functionality (cathepsin C substrate + caspase-8 activation inhibitor) is not shared by many related dipeptidyl naphthylamides. For instance, Gly-Arg-2-naphthylamide acts solely as a substrate without reported caspase-8 modulation [1], and L-leucyl-L-leucine methyl ester (LLOMe) induces lysosomal membrane permeabilization but lacks caspase-8 inhibitory activity [2]. The quantitative extent of inhibition is not defined in a single-value comparator format in the available literature.

Apoptosis Caspase-8 Cathepsin C

Selective Lysosomal Disruption

Gly-Phe-2-naphthylamide induces lysosomal membrane permeabilization (LMP) through intralysosomal hydrolysis by cathepsin C. In rat liver mitochondrial fractions, incubation with Gly-Phe-2-naphthylamide increases free cathepsin C activity, indicating lysosomal disruption [1]. In the presence of 1 mM ZnSO4, which inhibits extralysosomal hydrolysis, >80% of the free cathepsin C activity remains, confirming intralysosomal action [1]. In contrast, L-leucyl-L-leucine methyl ester (LLOMe) induces LMP via osmotic swelling from accumulated dipeptide [2], and Gly-D-Phe-2-naphthylamide (the D-isomer) is not hydrolyzed by cathepsin C and thus lacks lysosome-disrupting activity [3].

Lysosomal Membrane Permeabilization LMP Cathepsin C

Purity Specifications Across Suppliers

Commercial sources report purities for Gly-Phe-2-naphthylamide ranging from ≥95% to 99.92% . Selleckchem specifies 99.60% purity with HPLC verification ; MedChemExpress reports 99.92% ; AbMole offers >99% ; InvivoChem and Santa Cruz Biotechnology specify ≥98% ; Cayman Chemical and Bidepharm offer ≥95% . In contrast, purity specifications for Gly-Arg-2-naphthylamide and other analogs are less uniformly documented in vendor datasheets, making procurement decisions less data-driven.

Purity Quality Control Procurement

DMSO Solubility for Concentrated Stocks

Gly-Phe-β-naphthylamide exhibits a solubility of 69 mg/mL (198.61 mM) in DMSO at 25°C, as determined by Selleckchem . InvivoChem reports ~125 mg/mL (~359.81 mM) in DMSO . In ethanol, solubility is 17 mg/mL (48.93 mM); in water, only 2 mg/mL (5.75 mM) . Comparable solubility data for Gly-Arg-2-naphthylamide or Gly-Phe-2-(4-methoxy)naphthylamide are not readily available in vendor datasheets, limiting procurement comparisons. The high DMSO solubility facilitates preparation of concentrated stock solutions, minimizing solvent carryover into aqueous assay buffers.

Solubility DMSO Assay Preparation

Gly-Phe-2-naphthylamide Applications


Cathepsin C Activity Assay

Use as a selective chromogenic/fluorogenic substrate for cathepsin C (dipeptidyl peptidase I) in purified enzyme assays, cell lysates, or subcellular fractions. The release of 2-naphthylamine can be monitored fluorometrically (excitation ~330-350 nm, emission blue) or colorimetrically . The well-defined Km of 0.17 mM for rat cathepsin C [1] enables optimization of substrate concentration to achieve linear kinetics. This application is validated in studies of lysosomal enzyme function and in screening for cathepsin C inhibitors [2].

Compartment-Specific Lysosomal Disruption

Employ as a lysosome-disrupting agent to distinguish between lysosomal and pre-lysosomal endocytic vacuoles. Incubation of cells or subcellular fractions with Gly-Phe-2-naphthylamide leads to intralysosomal hydrolysis by cathepsin C, causing selective lysosomal membrane permeabilization without affecting other organelles . This property has been used to purify autophagosomes from rat liver after vinblastine treatment, as GPN treatment selectively destroys lysosomes while sparing autophagic vacuoles [1]. Unlike osmotic disruptors (e.g., LLOMe), GPN's mechanism is cathepsin C-dependent, providing greater specificity [2].

Cathepsin C and Caspase-8 Dual Modulation

Utilize in cell biology studies investigating the interplay between lysosomal proteases and apoptotic pathways. Gly-Phe-β-naphthylamide simultaneously serves as a cathepsin C substrate and inhibits cathepsin-dependent activation of caspase-8 . This dual action allows researchers to probe how cathepsin C activity influences extrinsic apoptosis signaling. The compound has been cited in recent publications exploring autophagic flux and immunogenicity in cancer cells [1], demonstrating its continued relevance in advanced cell death research.

HTS for Cathepsin C Modulators

Incorporate as a fluorogenic substrate in multi-well plate assays for high-throughput screening of small-molecule inhibitors or activators of cathepsin C. The robust fluorescent signal upon hydrolysis, combined with the compound's high purity (up to 99.92%) and excellent DMSO solubility (69-125 mg/mL) [1], ensures consistent assay performance across screening campaigns. The chromogenic nature of the product 2-naphthylamine allows for both fluorescence and absorbance readouts, providing flexibility in detection platform selection.

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